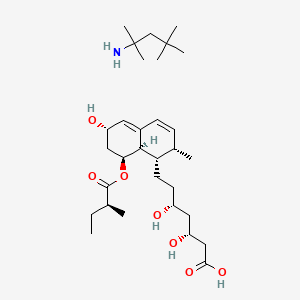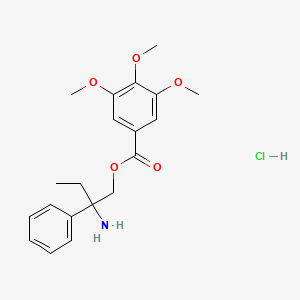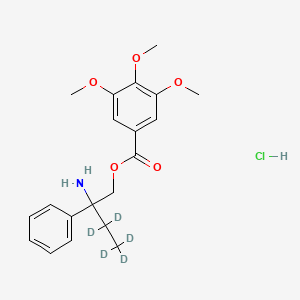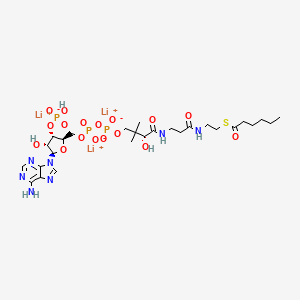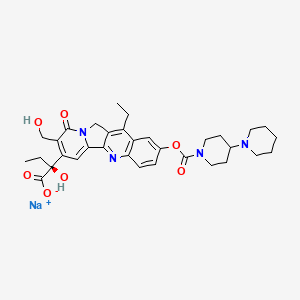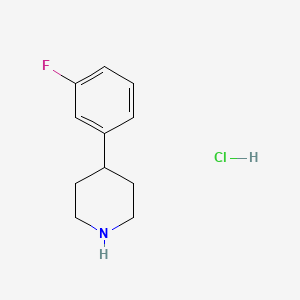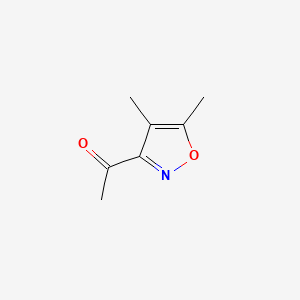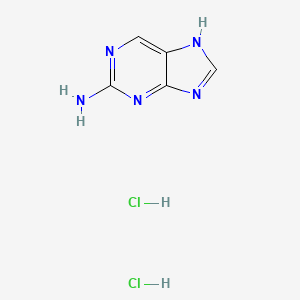
2-Aminopurine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to incorporate into DNA, altering the structure and dynamics of nucleic acids .
Wissenschaftliche Forschungsanwendungen
2-Aminopurine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
2-Aminopurine dihydrochloride, a purine analog of guanine and adenine, is a widely used fluorescence-decay-based probe of DNA structure . It is a protein kinase inhibitor that can alter cell cycle checkpoints . It has been used to probe nucleic acid structure and dynamics . It has been demonstrated that this compound inhibits PITSLREβ1 protein kinase activity .
Mode of Action
This compound acts as a protein kinase inhibitor . It most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue . For this reason, it is sometimes used in the laboratory for mutagenesis . The introduction of polar substitution at the C-6 position of purine would be beneficial for CDK2 inhibition .
Biochemical Pathways
This compound can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block . It has been used to probe nucleic acid structure and dynamics .
Result of Action
This compound is a mutagen that can incorporate into DNA . It has been used as a fluorescent probe . Studies indicate that it can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block .
Action Environment
This compound is extremely sensitive to the environment . Its unique photophysical properties and sensitivity to environmental changes make it a useful tool for understanding nucleic acid dynamics and DNA-protein interactions . In dsDNA, the fluorescence of this compound can be almost completely quenched; however, in ssDNA, its fluorescence can be partially recovered .
Safety and Hazards
Zukünftige Richtungen
2-Aminopurine (2AP), a fluorescent nucleobase analogue, can be substituted in strategic positions of DNA or RNA molecules to act as a site-specific probe to monitor folding and folding dynamics of nucleic acids . This leads to a straightforward method, using SHAPE probing with benzoyl cyanide, to select appropriate nucleotide sites for 2AP substitution .
Biochemische Analyse
Biochemical Properties
2-Aminopurine dihydrochloride interacts with various biomolecules, including enzymes and proteins. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry . When this compound is inserted into an oligonucleotide, its fluorescence is highly quenched by stacking with the natural bases .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its influence on DNA structure. It has been used to probe nucleic acid structure and dynamics .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling .
Temporal Effects in Laboratory Settings
It is known that incorporating this compound into DNA quenches its fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A novel synthetic approach to 2-aminopurine involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine . This method utilizes aminotetrazole and nitropyrimidine as key reagents .
Industrial Production Methods: Industrial production methods for 2-aminopurine dihydrochloride typically involve the hydrogenation of nitropyrimidine derivatives under specific conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminopurine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with altered functional groups, while reduction can lead to the formation of dihydropurine derivatives .
Vergleich Mit ähnlichen Verbindungen
Adenine: A natural purine base that differs from 2-aminopurine only in the position of the exocyclic amine group.
Guanine: Another natural purine base with structural similarities to 2-aminopurine.
2,6-Diaminopurine: An analog of adenine that can be incorporated into nucleic acids by polymerases.
Uniqueness: 2-Aminopurine dihydrochloride is unique due to its high fluorescence intensity compared to adenine and its ability to act as a sensitive probe for studying nucleic acid structure and dynamics .
Eigenschaften
IUPAC Name |
7H-purin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 |
Source


|
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76124-64-6 |
Source


|
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
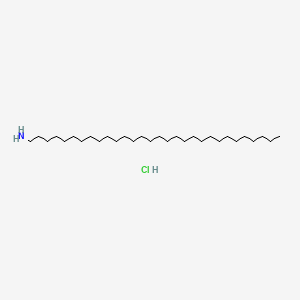
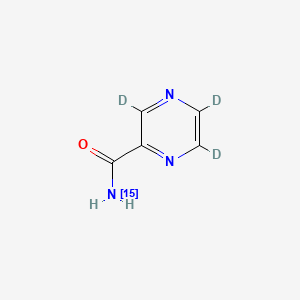
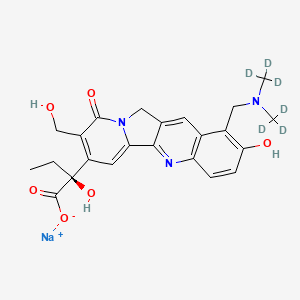
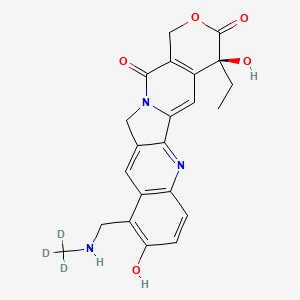
![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)

